N4-BENZYL-N6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
Overview
Description
N4-BENZYL-N6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a benzyl group, a chlorodifluoromethoxyphenyl group, and multiple nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-N6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as benzene or toluene and catalysts like triethylamine . The process may involve multiple steps to introduce the benzyl and chlorodifluoromethoxyphenyl groups sequentially.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N4-BENZYL-N6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions, including temperature and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N4-BENZYL-N6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N4-BENZYL-N6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N4-benzyl-6-chloropyrimidine-4,5-diamine: Shares structural similarities but differs in its functional groups.
2,4,6-Tri-substituted-1,3,5-Triazines: A broader class of compounds with varying substituents and applications.
Uniqueness
The uniqueness of N4-BENZYL-N6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-N-benzyl-4-N-[4-[chloro(difluoro)methoxy]phenyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N6O/c1-28(2)18-26-16(23-12-13-6-4-3-5-7-13)25-17(27-18)24-14-8-10-15(11-9-14)29-19(20,21)22/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWMXVFEVVEAOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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